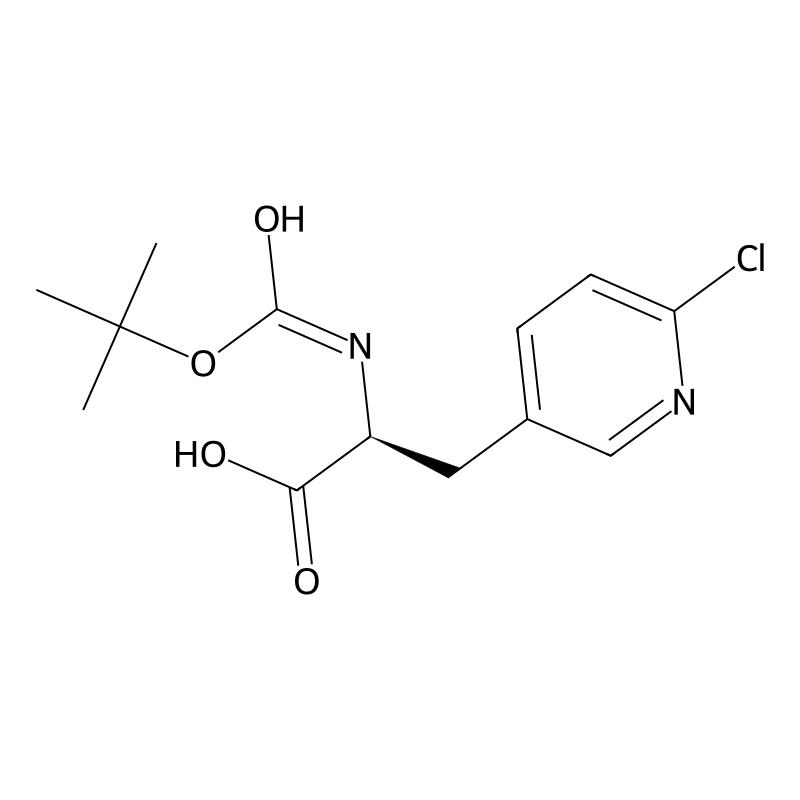(S)-BOC-2-Chloro-5-pyridylalanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Here are some potential scientific research applications of (S)-BOC-2-Chloro-5-pyridylalanine:
- Protein engineering: S-BOC-Cl-Phe can be incorporated into peptides and proteins during synthesis. The presence of the chloro-pyridyl group can affect the protein's structure, function, or stability. This allows researchers to study how these properties are influenced by specific amino acid side chains [].
- Study of protein-protein interactions: The chloro-pyridyl group in S-BOC-Cl-Phe can be used as a bioorthogonal chemical tag. Bioorthogonal tags are molecules that can be attached to biomolecules like proteins without interfering with their natural interactions. S-BOC-Cl-Phe can be incorporated into a protein of interest, and then researchers can use specific chemical reactions to label interacting proteins with a complementary tag []. This technique can be used to study protein-protein interactions in complex biological systems.
(S)-BOC-2-Chloro-5-pyridylalanine is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (BOC) protecting group and a chlorinated pyridine moiety. Its chemical formula is C₁₃H₁₇ClN₂O₄, with a molecular weight of 300.74 g/mol . The compound is characterized by its chirality, specifically the S-enantiomer, which plays a crucial role in its biological activity and interactions.
The synthesis of (S)-BOC-2-Chloro-5-pyridylalanine typically involves several steps:
- Protection of the Amino Group: The amino group of alanine is protected using BOC anhydride or BOC chloride.
- Chlorination: The chlorination at the 2-position of the pyridine ring can be achieved through electrophilic aromatic substitution methods.
- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomeric purity .
(S)-BOC-2-Chloro-5-pyridylalanine finds applications primarily in medicinal chemistry and peptide synthesis. Its unique structure allows it to serve as a building block for more complex molecules, particularly in the development of pharmaceuticals targeting specific biological pathways. Additionally, it may be used in research settings to study structure-activity relationships of similar compounds .
Several compounds share structural similarities with (S)-BOC-2-Chloro-5-pyridylalanine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Boc-L-Alanine | Basic amino acid structure | Widely used in peptide synthesis |
| Boc-L-Pyridylalanine | Pyridine ring without chlorine | Potentially different biological activities |
| Boc-L-Phenylalanine | Phenyl group instead of pyridine | Different hydrophobic properties |
| Boc-L-Tyrosine | Hydroxylated phenyl group | Involved in neurotransmitter synthesis |
These compounds differ mainly in their side chain functionalities and protective groups, which influence their reactivity and biological properties .








